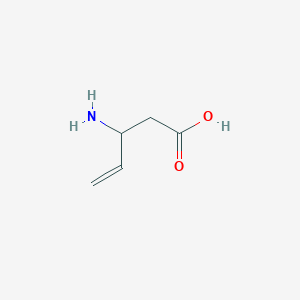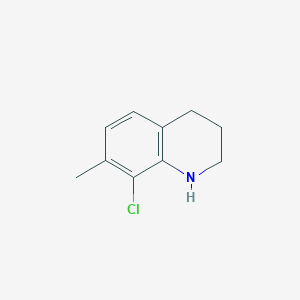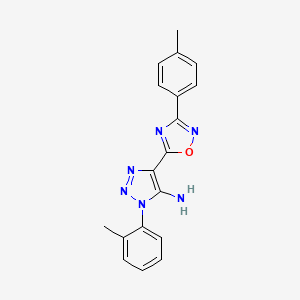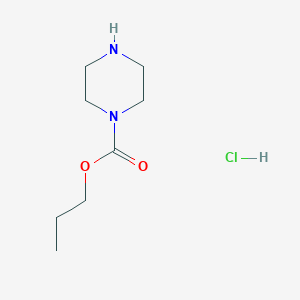
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
カタログ番号 B2745612
CAS番号:
1396860-73-3
分子量: 227.264
InChIキー: QBXCIVIKXQACRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
科学的研究の応用
Synthesis and Enzyme Inhibition
- A study by Sujayev et al. (2016) involved the synthesis of a cyclic urea derivative (similar in structure to the specified compound) and tested its inhibition of carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The compound demonstrated effective inhibition profiles with Ki values in the nanomolar range, suggesting potential applications in the treatment of conditions related to these enzymes (Sujayev et al., 2016).
Antibacterial Activities
- Research by Sharma et al. (2004) synthesized urea derivatives and evaluated them for their antibacterial properties. These compounds were tested against various Gram-positive and Gram-negative bacteria, showing potential as antimicrobial agents (Sharma et al., 2004).
Characterization and Potential Applications
- A study by Lloyd and Steed (2011) investigated the rheology, morphology, and gelation of a urea derivative in various acids, providing insights into the physical properties of such compounds and their potential applications in material science (Lloyd & Steed, 2011).
Chemical Synthesis and Reactions
- The work by Peet (1987) discussed the treatment of specific isocyanates with aminotetrazole, leading to the formation of kinetically and thermodynamically stable urea compounds. This research provides insight into the chemical synthesis and reactions of urea derivatives (Peet, 1987).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCIVIKXQACRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Aminopent-4-enoic acid
14403-19-1
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline
1697759-53-7








![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

